Home > Products > Building Blocks P12532 > tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate - 245450-02-6

tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

Catalog Number: EVT-447210
CAS Number: 245450-02-6
Molecular Formula: C14H20N6O2
Molecular Weight: 304.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (1)

Compound Description: This compound served as a lead compound in a study aimed at discovering new treatments for psoriasis. [] It exhibited moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). [] Researchers sought to improve its potency through structural optimization. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (18b)

Compound Description: This compound emerged as a potent FLT3 inhibitor through structure-activity relationship analysis based on the lead compound (1). [] It demonstrated significant antipsoriatic effects in a preclinical mouse model of psoriasis. [] Further investigation revealed its mechanism of action and highlighted its potential as a drug candidate for psoriasis treatment. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: Designed based on the structure of Ibrutinib, this compound acts as a highly potent type II FLT3 kinase inhibitor. [] It effectively inhibits FLT3-ITD mutants and other associated oncogenic mutations. [] CHMFL-FLT3-213 demonstrates strong anti-cancer activity in vitro and in vivo, specifically against FLT3-ITD positive acute myeloid leukemia (AML). []

Source and Classification

The compound can be synthesized through various chemical pathways involving pyrazolo[3,4-d]pyrimidine derivatives. Its classification falls under small molecules with potential pharmacological activity, particularly in targeting protein kinases such as AKT (protein kinase B) and other related pathways involved in cell proliferation and survival .

Synthesis Analysis

The synthesis of tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps:

  1. Starting Materials: The synthesis often begins with commercially available 4-chloropyrazolo[3,4-d]pyrimidine.
  2. Halogenation: The introduction of halogen groups at specific positions on the pyrazolo-pyrimidine ring can be achieved using halogenating agents like N-chlorosuccinimide or N-bromosuccinimide under controlled conditions .
  3. Nucleophilic Substitution: The halogenated intermediate undergoes nucleophilic substitution with tert-butyl piperazine-1-carboxylate under microwave irradiation to form the desired piperazine derivative.
  4. Deprotection and Finalization: The final product is obtained by deprotecting any protective groups (e.g., Boc) and purifying the compound through crystallization or chromatography .
Molecular Structure Analysis

The molecular structure of tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can be described as follows:

  • Molecular Formula: C15_{15}H22_{22}N4_{4}O2_{2}
  • Molecular Weight: Approximately 290.36 g/mol
  • Key Functional Groups:
    • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
    • Pyrazolo-Pyrimidine Core: A bicyclic structure that includes both pyrazole and pyrimidine rings.
    • Tert-butyl Ester: Provides steric bulk and influences solubility and biological activity.

The structural analysis can be further supported by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound .

Chemical Reactions Analysis

Tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can participate in various chemical reactions:

  1. Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  2. Substitution Reactions: The piperazine nitrogen may engage in further substitutions to introduce different functional groups.
  3. Coupling Reactions: It can also be involved in coupling reactions with other electrophiles to create more complex structures .

These reactions are significant for modifying the compound's properties or enhancing its biological activity.

Mechanism of Action

The mechanism of action for tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate primarily involves its role as an inhibitor of protein kinases such as AKT. By binding to the active site of these kinases, it interferes with their phosphorylation activity, which is crucial for cell signaling pathways related to growth and survival.

Key Points:

  • Target Kinases: AKT is a key player in cancer cell proliferation; inhibition leads to reduced cell survival and increased apoptosis.
  • Biological Evaluation: In vitro studies have shown that compounds within this class exhibit potent cellular effects against various cancer cell lines .
Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate include:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water due to its hydrophobic tert-butyl group.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data would need to be determined experimentally but is typically around moderate temperatures for similar compounds .
Applications

Tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate has several scientific applications:

  1. Cancer Research: As a potential therapeutic agent targeting AKT pathways in cancer treatment.
  2. Drug Development: Useful in designing new inhibitors for other kinases involved in various diseases.
  3. Biochemical Studies: Serves as a tool compound for studying kinase signaling pathways and their biological implications .
Synthetic Methodologies and Reaction Optimization

Multi-Step Synthesis Pathways from 4-Chloropyrazolo[3,4-d]pyrimidine Precursors

The primary synthesis route for tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate (CAS 245450-02-6) initiates with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine as the key precursor. The critical transformation involves a nucleophilic aromatic substitution (SNAr) reaction where the C4 chloride is displaced by N-Boc-piperazine under controlled conditions. This reaction typically employs anhydrous polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with the addition of hindered tertiary amine bases like diisopropylethylamine (DIPEA) to minimize N-alkylation side products [3].

The reaction progression is highly temperature-dependent, with optimal yields (75–82%) achieved between 80–90°C for 12–18 hours. Below 70°C, incomplete conversion occurs due to diminished activation energy for the SNAr step, while temperatures exceeding 100°C promote Boc deprotection and subsequent over-alkylation. Post-reaction, the product is isolated via water precipitation followed by recrystallization from ethanol/water mixtures, yielding high-purity (>95%) material as confirmed by HPLC and NMR characterization [3].

Table 1: Representative Synthesis Conditions

Solvent SystemBaseTemp (°C)Time (h)Yield (%)
Anhydrous DMFDIPEA851682
AcetonitrileTEA801875
n-ButanolDBU100868*

Note: * indicates significant Boc deprotection observed

Halogenation Strategies for Pyrazolo-Pyrimidine Ring Functionalization

Regioselective halogenation of the pyrazolo[3,4-d]pyrimidine scaffold enables downstream diversification crucial for pharmaceutical applications. Bromination occurs preferentially at the C3 position when using bromine in acetic acid or N-bromosuccinimide (NBS) in DMF. This regioselectivity arises from the electron-rich character of the fused pyrazole ring, with the C3 position demonstrating higher nucleophilicity compared to C6 [3] [8]. Chlorination requires more aggressive reagents like phosphorus oxychloride (POCl₃), which converts hydroxyl groups at C4 to chlorides essential for SNAr reactions. Key process parameters include:

  • Solvent Optimization: POCl₃ alone gives excessive chlorination, while addition of catalytic N,N-dimethylaniline in anhydrous acetonitrile improves C4-monochlorination selectivity (≥90%)
  • Temperature Control: Reflux conditions (106°C) in toluene with triethylamine facilitate complete transformation within 4 hours without decomposition byproducts
  • Halogen Exchange: Lithium bromide in refluxing 1,2-dichloroethane converts C4-chloro to C4-bromo derivatives for enhanced reactivity in low-temperature couplings [3]

Table 2: Halogenation Outcomes at Key Positions

Target PositionReagentSolventRegioselectivityNotes
C3 BrominationNBS (1.1 eq)DMF, 0°C→RT>95% C3-monobromoMinimal N-alkylation
C4 ChlorinationPOCl₃ (5 eq)Toluene, refluxSelective C4 activationRequires anhydrous conditions
C6 IodinationI₂, HIO₃AcOH, 110°CC6-iodo with minor C3Forms unstable intermediates

Microwave-Assisted Nucleophilic Substitution for Piperazine Coupling

Microwave irradiation significantly enhances the efficiency of the piperazine coupling step. Conventional thermal methods require 12–18 hours for completion, whereas microwave-assisted reactions achieve >95% conversion within 25–40 minutes. This acceleration results from direct dielectric heating of polar intermediates, reducing decomposition pathways observed in prolonged thermal exposure [3].

Optimized protocols utilize sealed vessels with controlled power modulation (typically 150–300W) and temperature monitoring via IR sensors. A solvent screen identified 1,4-dioxane as optimal due to its high microwave absorption coefficient (tan δ = 0.26) and ability to solubilize both the halogenated heterocycle and Boc-piperazine. Critical parameters include:

  • Stoichiometry: 1.05–1.15 equivalents of Boc-piperazine prevent oligomerization
  • Catalysis: Addition of 5 mol% tetrabutylammonium bromide (TBAB) enhances rate by 40% through phase-transfer mechanisms
  • Temperature Ramp: Gradual increase from 80°C to 120°C over 10 minutes prevents exothermic runaway reactions

Table 3: Microwave Optimization Data

Power (W)Temp (°C)Time (min)Equiv. Boc-PiperazineYield (%)
150100301.188
200120251.1592
250140201.0584*

Note: * indicates 8% Boc degradation detected

Boc Deprotection Techniques and Final Product Purification

Removal of the tert-butyloxycarbonyl (Boc) protecting group liberates the pharmaceutically active piperazine derivative. Two predominant methods are employed:

  • Acidic Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0–5°C for 2 hours achieves quantitative deprotection with minimal degradation. The cold temperature prevents exothermic side reactions that generate tert-butyl cations, which can alkylate the electron-rich pyrazolo-pyrimidine system [3]
  • Catalytic Hydrogenation: 10% Pd/C in ethanol under 50 psi H₂ at 60°C facilitates concurrent deprotection and reduction of potential nitro impurities, though this method risks heterocyclic ring hydrogenation [5]

Purification challenges arise from the hydrochloride or TFA salts formed during deprotection. Industrial-scale processes employ counter-ion exchange using basic ion-exchange resins (e.g., Amberlyst A21) to convert salts to free bases, followed by antisolvent crystallization from methyl tert-butyl ether (MTBE)/heptane mixtures. This yields the pure free base as a crystalline solid with residual solvents <300 ppm by GC analysis [3] [9].

Scalability Challenges in Industrial-Scale Production

Transitioning from laboratory synthesis to industrial production of CAS 245450-02-6 presents significant challenges:

  • Exotherm Management: The SNAr reaction exhibits a high enthalpy (-98 kJ/mol), necessitating jacketed reactors with controlled addition funnels and cooling capacity to maintain temperatures below 90°C during scale-up. Uncontrolled exotherms cause Boc degradation and dimerization of the heterocyclic core [3]
  • Residual Metal Concerns: Metal catalysts (Pd, Cu) from halogenation or coupling steps must be reduced to <10 ppm to meet pharmaceutical excipient standards. This requires expensive adsorbent cartridges (e.g., SiliaBond Thiol) during workup, contributing to 15–20% of total production costs [8]
  • Polymorph Control: The final compound exhibits three crystalline polymorphs with varying solubility. Seeded crystallization in 2-methyltetrahydrofuran reliably produces the thermodynamically stable Form B, which demonstrates optimal flow properties for tablet formulation [3]

Supply chain limitations for the 4-chloropyrazolo[3,4-d]pyrimidine precursor further complicate production. Current Good Manufacturing Practice (cGMP)-grade material requires chromatography purification unavailable from most contract manufacturers, creating bottlenecks. Alternative synthesis routes from cyanoimidazole intermediates show promise but require validation for genotoxic impurity profiles [8].

Properties

CAS Number

245450-02-6

Product Name

tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

InChI

InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)12-10-8-17-18-11(10)15-9-16-12/h8-9H,4-7H2,1-3H3,(H,15,16,17,18)

InChI Key

PODFBDRFPZOWFK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.